4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol
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Overview
Description
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol is an organic compound that features a thiazole ring attached to a benzene ring with two hydroxyl groups. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol involves its interaction with various biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial growth by interfering with the synthesis of essential biomolecules in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol
- 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,3-diol
- 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,4-diol
Uniqueness
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 1 and 2 positions of the benzene ring enhances its antioxidant activity compared to other isomers .
Biological Activity
Overview
4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol, also known as a thiazole derivative, is a compound that has garnered attention due to its diverse biological activities. This compound features a thiazole ring attached to a benzene ring with two hydroxyl groups, which contribute to its reactivity and potential therapeutic applications. Research has highlighted its roles in antimicrobial, antifungal, and anti-inflammatory activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as tyrosinase and peroxidase, affecting metabolic pathways.
- Cell Signaling : The compound influences cell signaling pathways related to oxidative stress and reactive oxygen species (ROS) production.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Activity : It has shown effectiveness against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM for strains like Staphylococcus aureus and Enterococcus faecalis .
Bacteria | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 8.33 - 23.15 |
- Fungal Activity : It also demonstrates antifungal activity against Candida species, with MIC values reported between 16.69 and 78.23 μM .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production in various cellular models .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of various thiazole derivatives including this compound demonstrated its superior activity against MRSA strains compared to traditional antibiotics like ciprofloxacin .
- Mechanistic Insights : Another research article detailed the interaction of the compound with acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases due to its ability to inhibit this enzyme .
Research Applications
The compound's unique structure makes it a valuable building block in organic synthesis and drug development:
- Medicinal Chemistry : Investigated for potential therapeutic applications in treating infections and inflammatory diseases.
- Material Science : Explored for use in developing materials with specific properties due to its chemical reactivity.
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-8(5-14-6)7-2-3-9(12)10(13)4-7/h2-5,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCJNKRIQETEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357299 |
Source
|
Record name | 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20217-14-5 |
Source
|
Record name | 1,2-Benzenediol, 4-(2-methyl-4-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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